N-[2-(acetylamino)phenyl]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-2-chlorobenzamide, commonly known as N-(2-Acetamidophenyl)-2-chlorobenzamide or N-(2-Acetylphenyl)-2-chlorobenzamide, is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.
Wirkmechanismus
N-(2-Acetamidophenyl)-2-chlorobenzamide inhibits the activity of N-[2-(acetylamino)phenyl]-2-chlorobenzamide enzymes by binding to the NAD+ binding site of the enzyme. This prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins, which is an essential step in DNA repair processes. As a result, the inhibition of this compound leads to the accumulation of DNA damage and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-Acetamidophenyl)-2-chlorobenzamide has been shown to induce cell death in cancer cells by inhibiting this compound activity. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, N-(2-Acetamidophenyl)-2-chlorobenzamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Acetamidophenyl)-2-chlorobenzamide in lab experiments is its potency as a N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitor. The compound has been shown to have a high affinity for the NAD+ binding site of the enzyme, which makes it an effective tool for studying the role of this compound in DNA repair processes. However, one of the limitations of using N-(2-Acetamidophenyl)-2-chlorobenzamide in lab experiments is its potential toxicity to normal cells. The compound has been shown to induce cell death in both cancer and normal cells, which can make it difficult to study the specific effects of this compound inhibition in cancer cells.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Acetamidophenyl)-2-chlorobenzamide. One of the most promising areas of research is the development of combination therapies that use N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide in conjunction with other cancer treatments such as chemotherapy and radiation therapy. Another area of research is the development of new this compound inhibitors that have improved specificity for cancer cells and reduced toxicity to normal cells. Finally, the potential use of this compound inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research.
Synthesemethoden
The synthesis of N-(2-Acetamidophenyl)-2-chlorobenzamide can be achieved through several methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with 2-acetamidophenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N-(2-Acetamidophenyl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYWALQGNTVOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.